molecular formula C11H11BrN2O2 B1522782 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde CAS No. 1305325-00-1

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Cat. No. B1522782
CAS RN: 1305325-00-1
M. Wt: 283.12 g/mol
InChI Key: TYSYQBDXMCLVLO-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (4-Br-TBO) is a heterocyclic aldehyde belonging to the oxazolo[4,5-c]pyridine family of compounds. It is a colorless solid with a molecular weight of 307.14 g/mol and a melting point of 97-99°C. 4-Br-TBO has been widely studied in the fields of organic synthesis, materials science, and medicinal chemistry. Its unique structural features make it a versatile building block for a variety of organic and inorganic compounds.

Scientific Research Applications

C11H11BrN2O2 C_{11}H_{11}BrN_{2}O_{2} C11​H11​BrN2​O2​

and a molecular weight of 283.12, is a versatile building block in various fields of research .

Nanotechnology

Lastly, in nanotechnology, this compound can be used to modify the surface of nanoparticles. This modification can improve the solubility, stability, and targeting capabilities of nanoparticles, which is crucial for applications like drug delivery and diagnostics.

Each of these applications leverages the unique chemical structure of 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde to explore and innovate within their respective fields. The compound’s versatility highlights its importance as a building block in scientific research .

properties

IUPAC Name

4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-11(2,3)10-14-7-8(16-10)6(5-15)4-13-9(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSYQBDXMCLVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151928
Record name Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

CAS RN

1305325-00-1
Record name Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine-7-carboxaldehyde, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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